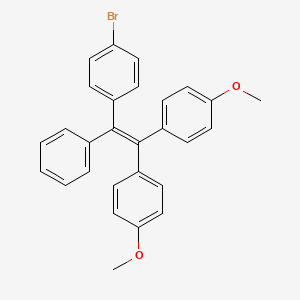
4,4'-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(methoxybenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(methoxybenzene)” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
While there isn’t specific information on the synthesis of “4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(methoxybenzene)”, there are related compounds that have been synthesized. For instance, three stilbene based bisphenols were synthesized from p-coumaric, ferulic, and sinapic acid respectively. This was accomplished with a high-yielding two-step approach, which combined catalyst-free thermal decarboxylation of the cinnamic acids followed by olefin metathesis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are essential for predicting its behavior in different environments. Unfortunately, specific data for “4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(methoxybenzene)” is not available .科学的研究の応用
Electrochemical Reduction in Pesticides
- McGuire and Peters (2016) explored the electrochemical reduction of a closely related compound, 4,4'-(2,2,2-trichloroethane-1,1-diyl)bis(methoxybenzene), commonly known as methoxychlor, a pesticide. Their study used cyclic voltammetry and controlled-potential electrolysis to understand the reduction process at carbon and silver cathodes. This work is significant for understanding the electrochemical behaviors of similar compounds in environmental applications (McGuire & Peters, 2016).
Polymer Solar Cells
- Jin et al. (2016) investigated the use of a methoxybenzene derivative in polymer solar cells. They synthesized and evaluated a derivative, MDN-PCBM, which showed improved performance compared to traditional materials in solar cells, highlighting the potential of methoxybenzene derivatives in renewable energy applications (Jin et al., 2016).
Light-Emitting Devices and Materials
- Cho et al. (2002) synthesized a series of copolymers containing methoxybenzene units, demonstrating their potential in light-emitting devices due to their unique absorption and emission characteristics. This research indicates the versatility of methoxybenzene derivatives in creating materials with specific light-emitting properties (Cho et al., 2002).
Organic Electronics
- Sanford et al. (1999) compared different methoxybenzene-based monomers for use in organic electronics. Their research highlights how small changes in molecular structure can significantly impact the properties and applications of these materials (Sanford et al., 1999).
Environmental Pollution Treatment
- McGuire et al. (2016) studied the catalytic reduction of methoxychlor, a derivative of methoxybenzene, for environmental pollution treatment. Their findings contribute to understanding how these compounds can be effectively broken down in environmental applications (McGuire et al., 2016).
Intervalence Transitions in Mixed-Valence Monocations
- Barlow et al. (2005) conducted a study on mixed-valence monocations of bis(triarylamines) linked with vinylene and phenylene-vinylene bridges, including methoxybenzene derivatives. Their research provides insights into the electronic properties of these materials, relevant for various electronic applications (Barlow et al., 2005).
Polymerization for Electronically ‘Push-Pull’ Substituted Polyphenylenes
- Lahti et al. (1994) explored the polymerization of a methoxybenzene derivative, demonstrating its potential in creating electronically 'push-pull' substituted polyphenylenes. This research is significant for developing advanced materials with specific electronic properties (Lahti et al., 1994).
作用機序
Target of Action
Similar compounds have been studied for their antimicrobial and antiproliferative properties .
Biochemical Pathways
Similar compounds have been shown to have antimicrobial and anticancer effects, suggesting that they may interact with pathways related to cell growth and proliferation .
Result of Action
Similar compounds have shown antimicrobial and anticancer effects, suggesting that this compound may have similar effects .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[2,2-bis(4-methoxyphenyl)-1-phenylethenyl]-4-bromobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23BrO2/c1-30-25-16-10-22(11-17-25)28(23-12-18-26(31-2)19-13-23)27(20-6-4-3-5-7-20)21-8-14-24(29)15-9-21/h3-19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKMDFNULRPYFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(methoxybenzene) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(5-chloro-2-methoxyphenyl)urea](/img/structure/B2841407.png)
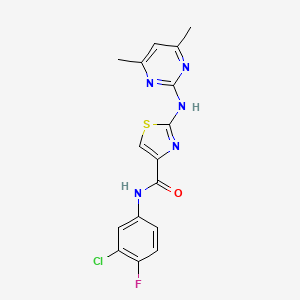
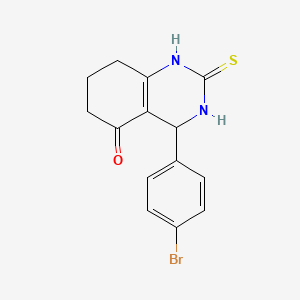
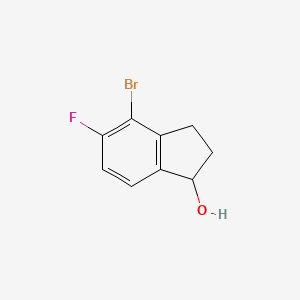
![N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-4-oxo-4-phenylbutanamide](/img/structure/B2841414.png)
![3-[(2,6-dichlorophenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide](/img/structure/B2841415.png)
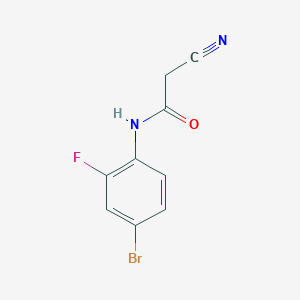
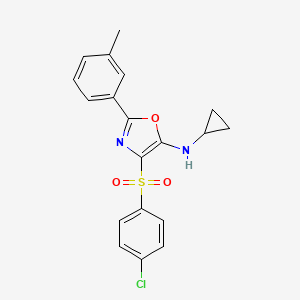
![[4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]acetonitrile](/img/structure/B2841419.png)
![8-Acetyl-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2841422.png)

![N-(4-(thiazol-2-yloxy)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2841426.png)
![3-Amino-6-(3,4-dimethoxybenzyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2841428.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride](/img/structure/B2841430.png)